7-Methylquinolin-3-ol
Description
7-Methylquinolin-3-ol is a quinoline derivative featuring a hydroxyl group at position 3 and a methyl substituent at position 6. Quinoline derivatives are widely studied for their diverse chemical and biological properties, including antimicrobial, anticancer, and fluorescence applications. The methyl group at position 7 may enhance lipophilicity, while the hydroxyl group at position 3 facilitates hydrogen bonding and influences electronic properties.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
7-methylquinolin-3-ol |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-9(12)6-11-10(8)4-7/h2-6,12H,1H3 |
InChI Key |
ODRCSHUJAKEIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinolin-3-ol can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses . These methods typically involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions. For instance, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods are favored for their efficiency and reduced environmental impact . Additionally, green chemistry approaches, such as ultrasound irradiation reactions, have been explored to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium nitrosodisulfonate (Fremy’s salt) in aqueous acidic media.
-
Product : 7-Methylquinoline-3,8-dione (a quinone derivative) via hydroxyl-to-ketone conversion.
-
Yield : ~71% under optimized conditions (reflux in methanol/water) .
Mechanism :
-
Deprotonation of the hydroxyl group generates a phenoxide intermediate.
-
Single-electron transfer to Fremy’s salt forms a radical species.
-
Radical recombination yields the quinone product.
Electrophilic Substitution Reactions
The methyl group at position 7 directs electrophilic attacks to the ortho/para positions of the quinoline ring. Key examples include:
Nitration
-
Reagent : Concentrated HNO₃/H₂SO₄ at 0–5°C.
-
Product : 7-Methyl-8-nitroquinolin-3-ol (para to methyl group).
-
Regioselectivity : Nitration favors position 8 due to steric and electronic effects of the methyl group .
Sulfonation
-
Reagent : Fuming H₂SO₄ at 80°C.
-
Product : 7-Methyl-8-sulfoquinolin-3-ol.
-
Conditions : Requires prolonged heating due to the deactivating effect of the hydroxyl group.
Nucleophilic Substitution Reactions
The hydroxyl group participates in nucleophilic displacement under specific conditions:
-
Reagent : Phosphorus oxychloride (POCl₃) in chloroform.
-
Product : 3-Chloro-7-methylquinoline.
Limitations :
-
Steric hindrance from the methyl group reduces reactivity at position 7.
-
Competing side reactions (e.g., ring chlorination) occur at higher temperatures.
Coupling Reactions
The hydroxyl group facilitates cross-coupling reactions, such as:
Suzuki-Miyaura Coupling
-
Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Product : 3-Aryl-7-methylquinoline derivatives.
-
Conditions : Ethanol/water (3:1), 80°C, 12 hours.
Ullmann Coupling
-
Reagent : Copper(I) iodide, 1,10-phenanthroline.
-
Product : Biaryl ethers or amines.
Reduction Reactions
The quinoline ring undergoes partial hydrogenation:
-
Reagent : H₂ gas (1 atm), Pd/C catalyst.
-
Product : 1,2,3,4-Tetrahydro-7-methylquinolin-3-ol.
-
Selectivity : The hydroxyl group remains intact due to milder conditions.
Comparative Reaction Data Table
Mechanistic Insights
-
Steric Effects : The methyl group at position 7 hinders electrophilic substitution at positions 5 and 6.
-
Electronic Effects : The hydroxyl group deactivates the ring but directs nucleophilic attacks to position 3.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences:
- Substituent Position: Moving the hydroxyl group from position 3 (7-Methylquinolin-3-ol) to position 5 (2-Chloro-3-methylquinolin-5-ol) alters hydrogen-bonding patterns and solubility .
- Electron Effects: The trifluoromethyl group in 7-(Trifluoromethyl)quinolin-3-ol withdraws electrons, increasing acidity of the hydroxyl group compared to the methyl group in this compound .
Physicochemical Properties
- Melting Points: reports melting points for related compounds (e.g., 207–208°C for 6-Methoxy-2(1H)-quinolinone), suggesting that substituents like methoxy or chlorine increase crystallinity .
- Solubility: Hydroxyl and amino groups (e.g., in 7-Chloro-2-methylquinolin-3-amine) enhance water solubility, while methyl and trifluoromethyl groups promote organic solvent compatibility .
- Spectroscopic Data: NMR: The hydroxyl proton in 7-(Trifluoromethyl)quinolin-3-ol would resonate downfield due to the electron-withdrawing CF3 group, whereas methyl groups in this compound cause upfield shifts in adjacent protons . IR: Stretching frequencies for O–H (~3200 cm⁻¹) and C–F (1100–1200 cm⁻¹) differ markedly between analogues .
Biological Activity
7-Methylquinolin-3-ol is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of the hydroxyl group at position 3 and a methyl group at position 7 contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. A study evaluating the antimicrobial effects of quinoline derivatives found that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3l | 7.812 | E. coli |
| 3l | 31.125 | C. albicans |
This data indicates that derivatives of this compound can be effective against common pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For instance, compounds derived from quinoline structures have shown selective cytotoxicity towards MCF-7 breast cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 9 | 7.54 | MCF-7 |
| 3 | 14.68 | MCF-7 |
| 7 | 14.53 | MCF-7 |
These findings suggest that the presence of specific substituents in the quinoline structure enhances selectivity and potency against cancer cells . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that quinoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of a series of synthesized quinoline derivatives against Staphylococcus aureus, demonstrating their potential as novel antibacterial agents .
- Cytotoxicity in Cancer Research : Another research project focused on the cytotoxic effects of novel quinoline derivatives against resistant cancer cell lines, showing promising results in inducing apoptosis .
Q & A
Basic: What are the optimal synthetic routes for 7-Methylquinolin-3-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be approached via ring-closing metathesis (RCM) or reduction of precursor aldehydes. For example, sodium borohydride (NaBH₄) in methanol/water under reflux can reduce a carbonyl group to a hydroxyl group, as seen in analogous quinoline derivatives . Key factors include:
- Catalyst selection : Montmorillonite K-10 enhances reduction efficiency by stabilizing intermediates .
- Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether eluants improves purity (>95%) .
- Solvent polarity : Methanol’s protic nature facilitates proton transfer during reduction, while aprotic solvents like acetonitrile may favor alternative pathways .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect the physicochemical properties of this compound?
Methodological Answer:
Crystallographic studies of structurally similar compounds (e.g., (2-Chloro-6-methylquinolin-3-yl)methanol) reveal that intramolecular C–H···O hydrogen bonds stabilize planar conformations, while O–H···O hydrogen bonds and π-π stacking (centroid distances ~3.7 Å) enhance crystal lattice stability . These interactions influence:
- Solubility : Polar solvents disrupt hydrogen bonding, increasing solubility.
- Thermal stability : Stronger intermolecular forces correlate with higher melting points.
- Spectroscopic signatures : IR spectra show O–H stretching at ~3200 cm⁻¹, while NMR chemical shifts (δ ~6.5–8.5 ppm) reflect aromatic π-system perturbations .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 4.5–5.5 ppm). ¹³C NMR confirms methyl groups (δ ~20–25 ppm) and quinoline carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₉NO) with <2 ppm error .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies may arise from differences in assay conditions or impurity profiles. A rigorous approach includes:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .
- Batch analysis : Compare purity (via HPLC) and synthetic routes (e.g., trace metal content from catalysts) across studies .
- Statistical rigor : Use multivariate analysis to isolate variables (e.g., solvent effects, substituent positions) .
Basic: What are the key considerations for designing a stability study of this compound under varying pH and temperature?
Methodological Answer:
- pH range : Test acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions to identify degradation pathways (e.g., hydroxyl group oxidation) .
- Temperature : Accelerated aging at 40°C–60°C (ICH Q1A guidelines) identifies thermal decomposition products via LC-MS .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes) .
Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic attack sites : Fukui indices identify C-5 and C-8 as electron-rich positions prone to nitration or halogenation .
- Transition states : Activation energies for sulfonation or Friedel-Crafts acylation are minimized with Lewis acid catalysts (e.g., AlCl₃) .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent polarity’s impact on reaction kinetics .
Basic: How should researchers handle ethical and data integrity concerns when publishing studies on this compound?
Methodological Answer:
- Data retention : Preserve raw NMR, HPLC, and crystallographic data for 5–10 years to enable reproducibility audits .
- Conflict of interest : Disclose funding sources (e.g., academic vs. industrial grants) in manuscripts .
- Authorship criteria : Follow ICMJE guidelines to avoid guest/gift authorship .
Advanced: What strategies optimize the regioselectivity of this compound derivatives in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Ligand design : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible positions (e.g., C-4 over C-2) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition rates of aryl halides .
- Additives : Silver carbonate (Ag₂CO₃) scavenges halide byproducts, preventing catalyst poisoning .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic/basic waste streams before disposal in designated containers .
Advanced: How can machine learning models improve the prediction of this compound’s pharmacokinetic properties?
Methodological Answer:
- Data curation : Train models on datasets like ChEMBL or PubChem, focusing on logP, pKa, and bioavailability .
- Algorithm selection : Random Forest or Graph Neural Networks (GNNs) predict absorption/distribution based on molecular descriptors .
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
